4-Bromo-3,5-bis(trifluoromethyl)aniline

Catalog No.
S760272
CAS No.
268733-18-2
M.F
C8H4BrF6N
M. Wt
308.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3,5-bis(trifluoromethyl)aniline

CAS Number

268733-18-2

Product Name

4-Bromo-3,5-bis(trifluoromethyl)aniline

IUPAC Name

4-bromo-3,5-bis(trifluoromethyl)aniline

Molecular Formula

C8H4BrF6N

Molecular Weight

308.02 g/mol

InChI

InChI=1S/C8H4BrF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2

InChI Key

ZMVAVUAHKPGYTF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N

Synonyms

4-Bromo-3,5-bis(trifluoromethyl)benzenamine

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)C(F)(F)F)N

Availability and CAS Registry Number

Potential Research Applications

Finding More Information

Scientific databases can be a good resource to find more details about the potential applications of 4-Bromo-3,5-bis(trifluoromethyl)aniline in your area of research. Here are some examples of scientific databases you can explore:

  • PubChem
  • ScienceDirect
  • Reaxys

4-Bromo-3,5-bis(trifluoromethyl)aniline is an organic compound with the molecular formula C₈H₄BrF₆N and a molecular weight of 308.02 g/mol. This compound features a bromine atom and two trifluoromethyl groups attached to an aniline structure, which consists of a benzene ring bonded to an amino group (–NH₂). The presence of multiple trifluoromethyl groups significantly influences the compound's physical and chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. It appears as a light yellow to yellow-brown liquid and is characterized by its high solubility in organic solvents .

  • Formation of derivatives: If used as a precursor in organic synthesis, the mechanism would involve reactions that transform the functional groups into desired functionalities.
  • Interaction with biomolecules: If used in a pharmaceutical context, the mechanism might involve interaction with specific biological targets, but this would require further investigation.
  • Potential toxicity: Aromatic amines can be toxic upon ingestion, inhalation, or skin contact [].
  • Skin and eye irritation: The amine group and the bromine atom can be irritating to the skin and eyes.
  • Flammability: The compound might be combustible, especially in the presence of heat or open flames.
Due to the reactivity of its functional groups:

  • Friedel-Crafts Reactions: The trifluoromethyl groups can facilitate electrophilic aromatic substitution, allowing the compound to undergo Friedel-Crafts acylation or alkylation reactions .
  • Cross-Coupling Reactions: This compound can serve as a precursor in palladium-catalyzed cross-coupling reactions, where it acts as a monodentate transient directing group for the synthesis of more complex aromatic compounds .
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, which can lead to further functionalization .

The biological activity of 4-Bromo-3,5-bis(trifluoromethyl)aniline has been explored in various studies. It exhibits potential as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9 . This inhibition suggests that the compound could influence drug metabolism pathways, making it relevant in pharmacological research. Additionally, its structural characteristics may confer unique interactions with biological targets, although specific therapeutic applications remain to be fully elucidated.

The synthesis of 4-Bromo-3,5-bis(trifluoromethyl)aniline typically involves several steps:

  • Starting Material: The synthesis begins with 3,5-bis(trifluoromethyl)nitrobenzene.
  • Reduction Process: This nitro compound is subjected to hydrogenation in the presence of a palladium catalyst. The reaction occurs under controlled conditions (e.g., temperature and pressure) to yield 4-Bromo-3,5-bis(trifluoromethyl)aniline.
  • Purification: Following the reaction, the product is purified through filtration and distillation techniques to achieve high purity (often above 98%) and yield (around 87%) .

4-Bromo-3,5-bis(trifluoromethyl)aniline has several notable applications:

  • Pharmaceuticals: Its ability to act as a building block in drug development makes it valuable for synthesizing novel therapeutic agents.
  • Material Science: The unique properties imparted by trifluoromethyl groups allow for its use in developing advanced materials with specific thermal and chemical stability.
  • Agricultural Chemicals: It may also find applications in agrochemicals due to its potential biological activity against pests or diseases .

Several compounds share structural similarities with 4-Bromo-3,5-bis(trifluoromethyl)aniline. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3,5-Bis(trifluoromethyl)anilineC₈H₅F₆NSimilar structure without bromine; used as a directing group in reactions.
4-Bromo-2-(trifluoromethyl)anilineC₈H₈BrF₃NContains one bromine and one trifluoromethyl group; used in similar applications.
4-Chloro-3,5-bis(trifluoromethyl)anilineC₈H₄ClF₆NChlorine instead of bromine; exhibits different reactivity patterns.

Uniqueness of 4-Bromo-3,5-bis(trifluoromethyl)aniline

The uniqueness of 4-Bromo-3,5-bis(trifluoromethyl)aniline lies in its combination of both bromine and two trifluoromethyl groups. This combination enhances its reactivity profile and biological activity compared to similar compounds. The presence of bromine allows for additional synthetic versatility while maintaining strong electronic properties due to the trifluoromethyl substituents.

XLogP3

3.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3,5-bis(trifluoromethyl)aniline

Dates

Last modified: 08-15-2023

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